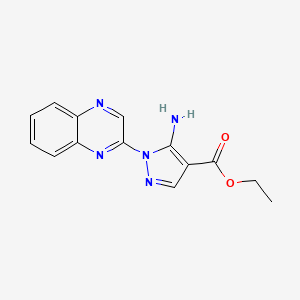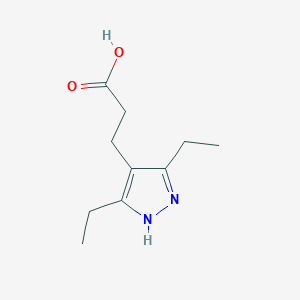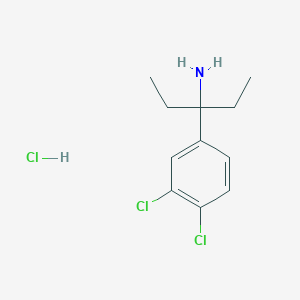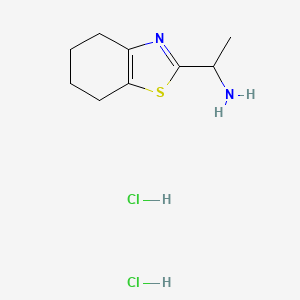
Ethyl 5-amino-1-(quinoxalin-2-YL)-1H-pyrazole-4-carboxylate
Übersicht
Beschreibung
“Ethyl 5-amino-1-(quinoxalin-2-YL)-1H-pyrazole-4-carboxylate” is a chemical compound that has been studied for its potential biological activities . It is a derivative of quinoxaline, a type of organic compound that has been used in the development of various drugs .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-hydrazino-1-phenylethanol with ethyl (ethoxymethylene)cyanoacetate . The resulting product is then treated with concentrated sulphuric acid to yield the final compound .Molecular Structure Analysis
The molecular structure of “this compound” includes a quinoxaline ring, which is a type of heterocyclic compound . The structure-activity relationships of similar compounds have demonstrated the importance of an enone moiety linked to the quinoxaline ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-hydrazino-1-phenylethanol with ethyl (ethoxymethylene)cyanoacetate, followed by treatment with concentrated sulphuric acid .Wissenschaftliche Forschungsanwendungen
Overview of Quinoxaline Derivatives
Quinoxaline derivatives, including Ethyl 5-amino-1-(quinoxalin-2-YL)-1H-pyrazole-4-carboxylate, form a significant class of compounds in medicinal chemistry due to their diverse biological activities. These compounds have found applications across a wide range of areas, including pharmaceuticals, dyes, and as catalyst ligands in various chemical reactions. The structural versatility of quinoxaline derivatives allows for modifications leading to novel compounds with specific properties and activities. For instance, the modification of quinoxaline structures can yield compounds with antimicrobial activities and potential treatments for chronic and metabolic diseases (Pereira et al., 2015).
Catalytic Applications and Molecular Design
The dipyrazino[2,3-f:2′,3′-h]quinoxaline derivatives, known for their electron deficiency and planar aromatic structure, serve as excellent building blocks for various molecular, macromolecular, and supramolecular systems. These compounds have been utilized in a wide array of applications, including n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and microporous polymers for energy storage. This highlights the relevance of quinoxaline derivatives as a fundamental scaffold in organic materials and nanoscience (Segura et al., 2015).
Synthetic Routes and Biological Properties
The synthesis and application of quinoxaline derivatives in heterocyclic and dyes synthesis have been extensively explored, showcasing the versatility and significance of these compounds in creating a wide range of heterocyclic compounds and dyes. The unique reactivity of these derivatives under mild reaction conditions further underscores their importance in synthetic chemistry (Gomaa & Ali, 2020).
Anticorrosive Properties
Quinoxaline and its derivatives have been identified as effective anticorrosive agents, particularly due to their ability to form stable chelating complexes with metallic surfaces. This property is attributed to their high electron density, which facilitates adsorption and interaction with metallic atoms. The incorporation of polar substituents enhances their effectiveness as corrosion inhibitors, making them valuable in protecting metals against corrosion (Verma et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of Ethyl 5-amino-1-(quinoxalin-2-YL)-1H-pyrazole-4-carboxylate are the enzymes Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR) . PARP-1 is involved in DNA repair, while EGFR is a receptor tyrosine kinase that regulates cell growth and differentiation .
Mode of Action
this compound interacts with its targets by inhibiting their activity. The compound exhibits promising dual enzyme inhibition of PARP-1 and EGFR . This inhibition disrupts the normal functioning of these enzymes, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects several biochemical pathways. The inhibition of PARP-1 disrupts DNA repair pathways, making cells more vulnerable to DNA damage . On the other hand, the inhibition of EGFR disrupts cell growth and differentiation pathways . The downstream effects of these disruptions include apoptosis or programmed cell death .
Result of Action
The result of this compound’s action is the induction of apoptosis in cells . This is evidenced by the upregulation of pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, and the downregulation of the anti-apoptotic gene Bcl2 .
Zukünftige Richtungen
The future directions for the study of “Ethyl 5-amino-1-(quinoxalin-2-YL)-1H-pyrazole-4-carboxylate” could include further investigation of its biological activities and potential applications in drug development . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .
Biochemische Analyse
Biochemical Properties
Ethyl 5-amino-1-(quinoxalin-2-YL)-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as poly(ADP-ribose) polymerase-1 (PARP-1) and epidermal growth factor receptor (EGFR), which are crucial in DNA repair and cell signaling pathways, respectively . The inhibition of PARP-1 by this compound leads to the accumulation of DNA damage, promoting apoptosis in cancer cells. Additionally, the interaction with EGFR disrupts cell signaling, inhibiting cancer cell proliferation.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis by upregulating pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the anti-apoptotic gene Bcl2 . This modulation of gene expression leads to cell cycle arrest at the G2/M phase, preventing cancer cell proliferation. Furthermore, this compound affects cellular metabolism by altering metabolic flux and metabolite levels, which can impact overall cell function and viability.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of PARP-1 and EGFR, inhibiting their enzymatic activities . The inhibition of PARP-1 prevents the repair of DNA damage, leading to the activation of apoptotic pathways. Similarly, the inhibition of EGFR disrupts cell signaling, resulting in reduced cell proliferation and survival. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PARP-1 and EGFR, resulting in persistent DNA damage and apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of active and inactive metabolites. The metabolic flux of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues. Additionally, binding proteins such as albumin can influence the distribution and bioavailability of this compound, affecting its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . This compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins. The presence of targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, influencing its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
ethyl 5-amino-1-quinoxalin-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-2-21-14(20)9-7-17-19(13(9)15)12-8-16-10-5-3-4-6-11(10)18-12/h3-8H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIBOMRNIZZNPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC3=CC=CC=C3N=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(thiomorpholin-4-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1463457.png)
![6-Chloro-2-(chloromethyl)thiazolo[5,4-b]pyridine](/img/structure/B1463458.png)
![[2-(3-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463460.png)





![4-[(3-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1463470.png)


![2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride](/img/structure/B1463476.png)

